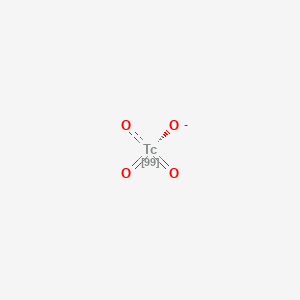

Technetium Tc-99m pertechnetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Technetium Tc-99m pertechnetate is a radiopharmaceutical compound widely used in nuclear medicine for diagnostic imaging. It is composed of the pertechnetate anion (TcO4-) with technetium in the +7 oxidation state. This compound is particularly valued for its ability to emit gamma rays, which can be detected by imaging equipment, allowing for the visualization of various organs and tissues.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Technetium Tc-99m pertechnetate is typically produced from molybdenum-99, which decays to technetium-99m through beta decay. The process involves the use of a technetium-99m generator, where molybdenum-99 is adsorbed onto an alumina column. As molybdenum-99 decays, technetium-99m is eluted in the form of sodium pertechnetate (NaTcO4) using a saline solution .

Industrial Production Methods

In an industrial setting, technetium-99m is produced in nuclear reactors or particle accelerators. Molybdenum-99 is generated by irradiating molybdenum-98 with neutrons. The resulting molybdenum-99 is then processed to extract technetium-99m, which is subsequently used to prepare sodium pertechnetate for medical applications .

Analyse Des Réactions Chimiques

Types of Reactions

Technetium Tc-99m pertechnetate primarily undergoes reduction reactions due to its high oxidation state. It can also participate in substitution reactions where the pertechnetate ion is replaced by other ligands.

Common Reagents and Conditions

Reduction of this compound often involves the use of reducing agents such as stannous chloride (SnCl2) under acidic conditions. Substitution reactions may involve ligands like phosphines or thiols, which can form complexes with technetium.

Major Products Formed

The reduction of this compound typically yields lower oxidation state technetium complexes, such as technetium-99m hexakis(2-methoxyisobutylisonitrile) (Tc-99m MIBI), which is used in myocardial perfusion imaging .

Applications De Recherche Scientifique

Chemistry

In chemistry, technetium Tc-99m pertechnetate is used to study the behavior of technetium in various oxidation states and to develop new radiopharmaceuticals.

Biology

In biological research, this compound is employed to trace the distribution of technetium in biological systems, aiding in the understanding of its biodistribution and pharmacokinetics.

Medicine

This compound is extensively used in medical diagnostics. It is utilized in imaging the thyroid, salivary glands, urinary bladder, and gastrointestinal tract. Its ability to highlight areas of abnormal function makes it invaluable in detecting conditions such as thyroid disorders, gastrointestinal bleeding, and vesico-ureteral reflux .

Industry

In industry, this compound is used in non-destructive testing to inspect the integrity of materials and structures. Its gamma-ray emission allows for the detection of internal defects without damaging the object being examined.

Mécanisme D'action

Technetium Tc-99m pertechnetate exerts its effects through the emission of gamma rays, which are detected by imaging equipment. Upon intravenous injection, it distributes in the body similarly to iodine, concentrating in the thyroid gland, salivary glands, gastric mucosa, and choroid plexus. The gamma rays emitted by technetium-99m decay are captured by single photon emission computed tomography (SPECT) or gamma cameras, providing detailed images of the target organs .

Comparaison Avec Des Composés Similaires

Similar Compounds

Iodine-123: Used in thyroid imaging, similar to technetium Tc-99m pertechnetate, but with different biodistribution and imaging characteristics.

Fluorine-18: Used in positron emission tomography (PET) imaging, offering higher resolution images but requiring different detection equipment.

Gallium-67: Used in infection and tumor imaging, with a longer half-life compared to technetium Tc-99m.

Uniqueness

This compound is unique due to its optimal half-life of 6 hours, which provides sufficient time for imaging procedures while minimizing radiation exposure to the patient. Its chemical properties allow for easy incorporation into various radiopharmaceuticals, making it highly versatile for different diagnostic applications .

Propriétés

| The pertechnetate ion distributes in the body similarly to the iodide ion, but is not organified when trapped in the thyroid gland. It also concentrates in the thyroid gland, salivary glands, gastric mucosa, and choroid plexus. However, in contrast to the iodide ion, the pertechnetate ion is released unchanged from the thyroid gland. | |

Numéro CAS |

23288-61-1 |

Formule moléculaire |

O4Tc- |

Poids moléculaire |

162.904 g/mol |

Nom IUPAC |

oxido(trioxo)(99Tc)technetium-99 |

InChI |

InChI=1S/4O.Tc/q;;;-1;/i;;;;1+1 |

Clé InChI |

FXUHHSACBOWLSP-RCUQKECRSA-N |

SMILES isomérique |

[O-][99Tc](=O)(=O)=O |

SMILES canonique |

[O-][Tc](=O)(=O)=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-(3-(3-Ethylbenzo[d]oxazol-3-ium-2-yl)allylidene)benzo[d]oxazol-3(2H)-yl)hexanoate](/img/structure/B10779540.png)

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B10779584.png)

![(3S,5R,6R,8R,9R,10R,12R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B10779588.png)

![(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10779604.png)

![Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate](/img/structure/B10779617.png)

![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10779625.png)

![(2R)-1-[4-({6-[(2,6-Difluorophenyl)amino]pyrimidin-4-YL}amino)phenoxy]-3-(dimethylamino)propan-2-OL](/img/structure/B10779629.png)